N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) is a compound identified through virtual screening of a large library for novel inhibitors of HIV-1 reverse transcriptase (RT). [] It demonstrates efficient inhibition of the DNA polymerase activity of RT. [] NAPETA represents a potential lead compound for developing new anti-HIV drugs due to its unique mechanism of action compared to existing non-nucleoside RT inhibitors. []
NAPETA exhibits a unique mechanism of action in inhibiting HIV-1 reverse transcriptase. []
Inhibition of DNA Polymerase Activity: NAPETA effectively inhibits both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT, with IC50 values of 1.2 and 2.1 µM respectively. [] This inhibition is specific to the polymerase activity and doesn't affect the RNase H activity of RT. []
Non-Competitive Inhibition: Kinetic studies show that NAPETA non-competitively inhibits RT's DNA polymerase activity with respect to dTTP, indicating that it doesn't directly compete with the substrate binding site. []
Interference with RT-DNA Complex Formation: NAPETA interferes with the formation of the RT-DNA complex, crucial for polymerization activity. [] This interference is achieved by reducing the affinity of RT for DNA. [] Gel shift and surface plasmon resonance analyses support this mechanism. []
NAPETA's primary application lies in its potential as an anti-HIV agent. [] Its specific applications include:
Inhibition of HIV-1 RT: NAPETA effectively inhibits both drug-sensitive and drug-resistant strains of HIV-1 RT. []
Inhibition of HIV-2 RT and Other DNA Polymerases: NAPETA also demonstrates inhibitory activity against HIV-2 RT and other DNA polymerases, suggesting a broader range of potential antiviral applications. []
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: